molecular formula C19H19NO3 B214675 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B214675
M. Wt: 309.4 g/mol
InChI Key: UZISMCOGTBERDU-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a hydroxy group, a ketone group, and a trimethylphenyl group attached to an indole core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2,4,6-trimethylbenzaldehyde with an appropriate indole derivative under acidic or basic conditions. This is followed by oxidation and hydroxylation steps to introduce the hydroxy and ketone groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H19NO3/c1-11-8-12(2)17(13(3)9-11)16(21)10-19(23)14-6-4-5-7-15(14)20-18(19)22/h4-9,23H,10H2,1-3H3,(H,20,22)

InChI Key

UZISMCOGTBERDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

Origin of Product

United States

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